molecular formula C9H10O5 B13360569 Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Cat. No.: B13360569
M. Wt: 198.17 g/mol
InChI Key: KVFXZMLGZVYVHE-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is a cyclic carbonate ester derivative featuring a propargyl (alkynyl) substituent. These derivatives are widely used in ring-opening polymerization (ROP) to synthesize biodegradable poly(ester-carbonates) with tailored functionalities for biomedical applications, including drug delivery, tissue engineering, and polymer prodrugs . The propargyl group in the target compound likely confers unique reactivity (e.g., via click chemistry) for post-polymerization modifications, though this remains speculative based on structural analogy .

Properties

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

prop-2-ynyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

InChI

InChI=1S/C9H10O5/c1-3-4-12-7(10)9(2)5-13-8(11)14-6-9/h1H,4-6H2,2H3

InChI Key

KVFXZMLGZVYVHE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)OC1)C(=O)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate typically involves the reaction of propargyl alcohol with 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The carboxylate ester undergoes hydrolysis under acidic or basic conditions. For example:

  • Acid-catalyzed hydrolysis in THF with 1M HCl yields 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid and propargyl alcohol .

  • Base-mediated saponification with NaOH (MeOH/H₂O) cleaves the ester bond, forming the corresponding carboxylate salt .

Table 1: Hydrolysis Conditions and Products

ConditionsProductsYieldSource
1M HCl, THF, 6h3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid75.6%
NaOH, MeOH/H₂O (2:5), 55°CSodium 5-methyl-2-oxo-1,3-dioxane-5-carboxylate27%

Alkyne-Functionalized Reactions

The terminal alkyne (prop-2-yn-1-yl) participates in click chemistry and cycloadditions:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, validated in probe synthesis for HSET inhibitors .

  • Huisgen cycloaddition with tetrazines proceeds rapidly (<5 min, >84% conversion) .

Table 2: Alkyne Reactivity in Click Chemistry

Reaction PartnerConditionsConversionApplicationSource
Tetrazine derivativesRT, 5 min84–91%Target engagement probes
Azide-functionalized probesCuSO₄, sodium ascorbate, RTQuantitativeBioconjugation

Nucleophilic Substitutions at the Ester Group

The electron-deficient carbonyl facilitates nucleophilic attacks:

  • Aminolysis with amines (e.g., 1-(bis(4-chlorophenyl)methyl)piperazine) forms amides using EDC/HOBt coupling .

  • Hydrazine reactions yield hydrazide derivatives, as seen in tuberculosis drug candidates .

Table 3: Nucleophilic Substitution Examples

NucleophileConditionsProductYieldSource
1-(bis(4-chlorophenyl)methyl)piperazineEDC·HCl, HOBt, DMFAmide-linked HSET inhibitor82%
Hydrazine hydrateReflux, ethanol6-methyl-2-thioxo-tetrahydropyrimidine75%

Dioxane Ring Reactivity

The 1,3-dioxane ring undergoes ring-opening under specific conditions:

  • Acid-mediated cleavage with HCl generates vicinal diols .

  • Base-induced fragmentation is less common due to steric hindrance from the 5-methyl group .

Acylation and Derivatization

The free hydroxyl group (post-hydrolysis) can be acylated:

  • Chloroacetylation with chloroacetyl chloride/DIPEA yields electrophilic intermediates for drug conjugates .

  • Anthracene conjugation via esterification enables UV-triggered polymerization .

Key Reaction Pathway :

Prop-2-yn-1-yl esterHClDiol intermediateChloroacetyl chlorideChloroacetate derivative[5][6]\text{Prop-2-yn-1-yl ester} \xrightarrow{\text{HCl}} \text{Diol intermediate} \xrightarrow{\text{Chloroacetyl chloride}} \text{Chloroacetate derivative} \quad[5][6]

Stability and Side Reactions

  • Thermal decomposition occurs above 150°C, releasing CO₂ and forming propargyl alcohol byproducts .

  • Oxidative instability of the alkyne is mitigated by storing the compound under inert gas .

Comparative Reactivity with Structural Analogs

Table 4: Reactivity Comparison with Analogous Compounds

CompoundEster Hydrolysis RateAlkyne ReactivitySource
Ethyl 5-methyl-2-oxo-dioxane-5-carboxylateSlower (steric hindrance)Low
Propanoyl dioxane derivativeModerateHigh (flexible chain)

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, their synthesis, polymerization behavior, and applications:

Compound Substituent Key Properties Synthesis Yield Applications References
Benzyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (MTC-Bz/TMC-Bz) Benzyl (aromatic) Introduces π-π stacking for micelle stabilization; enhances hydrophobicity. 97% (recrystallized) Drug-loaded micelles, copolymerization with L-lactide/ε-caprolactone.
2-(Dimethoxyphosphoryl)ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate Phosphonate Binds metal ions; improves polymer hydrophilicity and bioactivity. 28.6% Biomedical coatings, functionalized polycarbonates.
Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (TMC-OPhF5) Pentafluorophenyl Reactive ester for amine conjugation; enables prodrug synthesis. Not specified Polymer prodrugs, controlled drug release.
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH) Carboxylic acid Hydrophilic; allows post-functionalization (e.g., folic acid). 98% (post-hydrogenolysis) Hydrolyzable polyacids, targeted drug delivery.
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives Heterocyclic (dioxolane) Enhances drug solubility/stability; acts as a prodrug linker. Not specified Pharmaceutical synthesis (e.g., olmesartan).
Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate Propargyl (alkynyl) Hypothesized to enable click chemistry modifications; potential for bioorthogonal reactivity. Not reported Speculative: Polymer crosslinking, bioconjugation, or functional nanomaterials. N/A

Key Findings:

Structural Influence on Polymerization: MTC-Bz: Copolymerizes efficiently with L-lactide and ε-caprolactone via Zn[(acac)(L)H2O]-initiated ROP, producing materials with adjustable thermal and mechanical properties . Phosphonate derivative: Requires multi-step synthesis but introduces metal-binding sites, enabling applications in antimicrobial coatings . TMC-OPhF5: Utilized in organocatalytic ROP for prodrug synthesis, leveraging its high reactivity with amines .

Functionalization Potential: The carboxylic acid group in MTC-COOH allows covalent attachment of targeting moieties (e.g., folic acid) for cancer therapy . Propargyl groups (in the target compound) are understudied in the evidence but are widely used in click chemistry for bioconjugation .

Degradation and Biocompatibility :

  • Poly(ester-carbonates) derived from MTC-Bz degrade hydrolytically, with rates modulated by copolymer composition .
  • Phosphonate-functionalized polymers show enhanced cytocompatibility compared to unmodified polycarbonates .

Biological Activity

Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C10H10O5C_{10}H_{10}O_5 and a molecular weight of 210.19 g/mol. It features a dioxane ring which is known for its reactivity in various chemical reactions, particularly in the synthesis of biologically active compounds .

Biological Activity

1. Antioxidant Activity
Research indicates that compounds containing dioxane structures often exhibit antioxidant properties. The presence of the 1,3-dioxane moiety is linked to the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
this compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases .

3. Neuroprotective Properties
Emerging studies have highlighted the neuroprotective effects of dioxane derivatives. For instance, compounds similar to Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress and neuroinflammation. Mechanistic studies reveal that these compounds may modulate signaling pathways such as NF-kB and MAPK, which are critical in neuroinflammatory responses .

Case Studies

StudyFindingsReference
Neuroprotection in SH-SY5Y Cells The compound exhibited protective effects against Aβ-induced toxicity, reducing ROS levels significantly.
Anti-inflammatory Activity Inhibition of NO production was observed with an IC50 value of 2.91 ± 0.47 µM, indicating strong anti-inflammatory potential.
Oxidative Stress Mitigation Demonstrated ability to scavenge free radicals effectively in vitro, supporting its role as an antioxidant agent.

The biological activity of this compound can be attributed to several mechanisms:

Antioxidant Mechanism
The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Anti-inflammatory Pathway
By inhibiting key inflammatory mediators such as TNF-alpha and IL-6 through modulation of NF-kB signaling pathways, this compound reduces inflammation effectively.

Neuroprotective Mechanism
The ability to chelate metal ions (e.g., Cu^2+) may reduce metal-induced oxidative stress in neuronal cells, further enhancing its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via functionalization of cyclic carbonate precursors. A common approach involves reacting 2,2-bis(hydroxymethyl)propionate with propargyl bromide or analogous reagents, followed by cyclization using triphosgene to form the 1,3-dioxane ring. Post-synthesis purification employs precipitation in cold methanol and lyophilization. Purity is validated via 1H/13C NMR to confirm esterification and cyclization, as well as HPLC to ensure >98% purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR identifies the propargyl proton (δ ~2.5 ppm) and methyl groups (δ ~1.3 ppm). 13C NMR confirms the carbonyl (δ ~155 ppm) and cyclic carbonate carbons (δ ~95–110 ppm) .
  • FTIR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C cyclic carbonate) are key markers .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 324.33 for C15H20N2O6 derivatives) .

Q. How is this monomer utilized in polymer synthesis for biomedical applications?

  • Methodological Answer : The compound serves as a functionalizable monomer in ring-opening polymerization (ROP) . For example, it is copolymerized with ε-caprolactone (CL) and trimethylene carbonate (TMC) using methanesulfonic acid or DBU/TU catalysts to form amphiphilic block copolymers. These polymers self-assemble into micelles for drug delivery, with the propargyl group enabling post-polymerization click chemistry modifications .

Advanced Research Questions

Q. What experimental challenges arise during the copolymerization of this monomer, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Reactivity Imbalance : The monomer’s steric bulk reduces its incorporation rate in CL/TMC copolymers. Kinetic studies using 1H NMR to monitor monomer consumption are critical to optimize feed ratios .
  • Side Reactions : Propargyl groups may react with initiators. Using low-temperature ROP (25°C) and quenching with DIPEA minimizes undesired side products .
  • Purification : Residual catalysts are removed via precipitation in non-solvents (e.g., methanol) followed by dialysis .

Q. How do structural modifications of this monomer influence the biodegradability and stimuli-responsiveness of resulting polymers?

  • Methodological Answer :

  • Disulfide Functionalization : Reacting the propargyl group with pyridyl disulfides introduces reduction-sensitive linkages, enabling glutathione-triggered degradation in cancer cells .
  • Aromatic Moieties : Benzyl ester derivatives (e.g., TMC-Bz) enhance micelle stability via π-π stacking, delaying drug release until enzymatic cleavage of the ester bond .
  • Biodegradability : Hydrolysis of the carbonate backbone is pH-dependent, with faster degradation in acidic environments (e.g., tumor microenvironments) .

Q. Are there contradictions in reported reactivity data for this monomer, and how can they be resolved?

  • Methodological Answer : Discrepancies exist in polymerization efficiency when using different catalysts (e.g., DBU vs. methanesulfonic acid). Controlled Experiments under inert atmospheres (argon) and standardized initiator ratios (e.g., [Monomer]/[Initiator] = 100:1) are recommended. Additionally, DFT calculations can predict electronic effects of substituents on ring-opening kinetics .

Q. What strategies optimize drug-loading efficiency in micelles derived from this monomer?

  • Methodological Answer :

  • Hydrophobic Core Design : Increasing the monomer’s hydrophobicity (e.g., via benzyl groups) improves encapsulation of hydrophobic drugs like mTHPC. Drug loading is quantified using UV-Vis spectroscopy after micelle disruption with DMSO .
  • Post-Polymerization Functionalization : Azide-alkyne click chemistry attaches targeting ligands (e.g., folate) to the propargyl group, enhancing cellular uptake .
  • Critical Micelle Concentration (CMC) : Measured via pyrene fluorescence assays to ensure stability under physiological conditions .

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